N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride
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Overview
Description
N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride is a chemical compound with the molecular formula C10H23Cl2N3O and a molecular weight of 272.21 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an azepane ring and a dimethylglycinamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride typically involves the reaction of azepane derivatives with dimethylglycinamide under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt . Specific details on the reaction conditions, such as temperature and solvents used, are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of N1-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with the nucleophile used .
Scientific Research Applications
N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Employed in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide: Similar structure but without the dihydrochloride salt form.
Azepane derivatives: Compounds containing the azepane ring, which may have different functional groups attached.
Dimethylglycinamide derivatives: Compounds with the dimethylglycinamide moiety, varying in the attached substituents.
Uniqueness
N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride is unique due to its specific combination of the azepane ring and dimethylglycinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications .
Properties
IUPAC Name |
N-(azepan-4-yl)-2-(dimethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-13(2)8-10(14)12-9-4-3-6-11-7-5-9/h9,11H,3-8H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLCZUMFHZTWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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